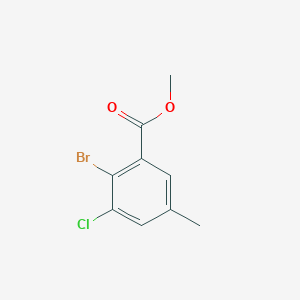

Methyl 2-bromo-3-chloro-5-methylbenzoate

Description

Methyl 2-bromo-3-chloro-5-methylbenzoate is a halogenated aromatic ester with the molecular formula C₉H₈BrClO₂ (calculated molecular weight: ~263.35 g/mol). Its structure features a benzoate backbone substituted with bromine at position 2, chlorine at position 3, and a methyl group at position 5, with a methyl ester group at the carboxylate position. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceutical or agrochemical research, due to the reactivity of its halogen substituents (Br and Cl) in nucleophilic substitution or coupling reactions. The steric and electronic effects of its substituents influence its reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula |

C9H8BrClO2 |

|---|---|

Molecular Weight |

263.51 g/mol |

IUPAC Name |

methyl 2-bromo-3-chloro-5-methylbenzoate |

InChI |

InChI=1S/C9H8BrClO2/c1-5-3-6(9(12)13-2)8(10)7(11)4-5/h3-4H,1-2H3 |

InChI Key |

MDMVNUHTNUBNCR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)Br)C(=O)OC |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-bromo-3-chloro-5-methylbenzoate exerts its effects depends on the specific application. In biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

Comparison with Similar Compounds

(a) Ethyl 2-bromo-3-chloro-5-methylbenzoate

- Molecular Formula : C₁₀H₁₀BrClO₂ .

- Key Differences : The ethyl ester group increases molecular weight (277.35 g/mol) and lipophilicity compared to the methyl ester. Predicted collision cross-section (CCS) values for its adducts (e.g., [M+H]⁺: 147.8 Ų) suggest slightly larger molecular size and polarity than the methyl analog .

- Applications : The ethyl variant may exhibit slower hydrolysis rates in biological systems due to its larger ester group.

(b) Methyl 5-bromo-2-hydroxy-3-methoxybenzoate

(c) Ethyl 2-amino-3-bromo-5-methylbenzoate

- Molecular Formula: C₁₀H₁₂BrNO₂ (MW: 274.12 g/mol) .

- Key Differences: The amino group at position 2 introduces basicity, enabling participation in acid-base reactions. This contrasts with the electron-withdrawing halogens in the target compound, which deactivate the aromatic ring.

(d) Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate

- Molecular Formula : C₉H₅BrClF₃O₃ .

- Key Differences : The trifluoromethoxy group at position 5 is strongly electron-withdrawing, altering electronic density and directing electrophilic substitution to specific ring positions. This compound may exhibit higher metabolic resistance compared to the methyl-substituted analog.

Data Table: Comparative Properties of Methyl 2-bromo-3-chloro-5-methylbenzoate and Analogs

Reactivity and Application Insights

- Halogen Reactivity: Bromine and chlorine at positions 2 and 3 in the target compound facilitate Suzuki-Miyaura or Ullmann coupling reactions, whereas amino or hydroxy groups (as in and ) enable condensation or acylation reactions.

- Ester Group Impact: Methyl esters generally exhibit higher volatility and faster hydrolysis rates than ethyl esters, making them preferable in reactions requiring rapid turnover .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.